1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Pharmaceutical Impurity Standards Analytical Method Validation Quality Control (QC)

As the officially designated Ebastine EP Impurity D, this compound is non-substitutable for ANDA/NDA analytical method validation and QC release testing. Its unique 4-tert-butylbenzoylpropyl side chain confers specific lipophilicity and retention time critical for impurity profiling and pharmacopeial compliance (USP/EP). This high-purity reference standard is essential for demonstrating impurity control under ICH Q3A/Q3B guidelines.

Molecular Formula C19H29NO2
Molecular Weight 303.4 g/mol
CAS No. 97928-18-2
Cat. No. B023380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
CAS97928-18-2
Synonyms1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-1-butanone; 
Molecular FormulaC19H29NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)O
InChIInChI=1S/C19H29NO2/c1-19(2,3)16-8-6-15(7-9-16)18(22)5-4-12-20-13-10-17(21)11-14-20/h6-9,17,21H,4-5,10-14H2,1-3H3
InChIKeyHUFTWIJFTZKVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS 97928-18-2) – Identity, Classification, and Baseline Characteristics


1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS 97928-18-2), also known as Ebastine EP Impurity D and 1-(4-(tert-butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one, is a synthetic piperidine derivative with the molecular formula C₁₉H₂₉NO₂ and a molecular weight of 303.44 g/mol [1]. This compound exists as an off-white to tan solid with a melting point of 70–73°C and requires refrigerated storage (2–8°C) . It is primarily recognized as a key synthetic intermediate in the manufacture of ebastine, a second-generation histamine H₁ receptor antagonist used clinically for allergic rhinitis and chronic idiopathic urticaria . Beyond its intermediate role, the compound is an officially designated impurity (Ebastine EP Impurity D / USP Related Compound D) in the European and United States Pharmacopeias, serving as a critical reference standard for analytical method development and pharmaceutical quality control [2].

Why Generic 4-Hydroxypiperidine Derivatives Cannot Substitute for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (97928-18-2)


Generic substitution fails because 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine possesses a unique molecular architecture that is not replicated by simpler piperidine analogs or even closely related impurities. Unlike unsubstituted 4-hydroxypiperidine (CAS 5382-16-1) or the N-benzyl-protected analog 1-benzyl-4-hydroxypiperidine (CAS 4727-72-4), this compound features a specific 4-tert-butylbenzoylpropyl side chain that is essential for its dual role as both a synthetic precursor and an authentic impurity marker . Furthermore, substitution with other ebastine impurities—such as Impurity A (diphenylmethanol, C₁₃H₁₂O), Impurity B (1-(4-tert-butylphenyl)ethan-1-one, C₁₂H₁₆O), or Impurity C (desalkyl ebastine, C₁₈H₂₁NO)—is impossible because each exhibits distinct physicochemical properties, retention times, and spectral fingerprints that render them non-interchangeable in analytical methods [1][2]. The tert-butyl group on the benzoyl moiety confers specific lipophilicity (LogP 2.73) and chromatographic behavior that are critical for impurity profiling and process control in ebastine manufacturing [3]. Any substitution would invalidate pharmacopeial compliance and compromise the integrity of analytical results.

Quantitative Differentiation Evidence for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (97928-18-2) vs. Closest Analogs


Purity Specification and Analytical Certification: 95–98% HPLC vs. Generic Intermediates

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is supplied with a minimum purity of 95% (HPLC), with multiple vendors offering >98% purity and comprehensive analytical documentation including 1H-NMR, 13C-NMR, MS, and HPLC chromatograms [1]. In contrast, the generic starting material 4-hydroxypiperidine (CAS 5382-16-1) is typically supplied at ≥98% purity but lacks the regulatory-grade certification and impurity-specific characterization required for pharmacopeial reference standard use .

Pharmaceutical Impurity Standards Analytical Method Validation Quality Control (QC)

Regulatory Recognition as EP Impurity D and USP Related Compound D

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is officially recognized as Ebastine EP Impurity D (European Pharmacopoeia) and Ebastine USP Related Compound D (United States Pharmacopeia) . It is supplied as a reference standard compliant with USP, EMA, JP, and BP regulatory guidelines [1]. In comparison, other ebastine impurities such as Impurity A (diphenylmethanol) and Impurity B (1-(4-tert-butylphenyl)ethan-1-one) are also EP-designated impurities but serve different analytical purposes (e.g., Impurity A is a starting material fragment) and possess distinct chemical structures and retention times [2].

Regulatory Compliance Pharmacopeial Standards ANDA/NDA Submissions

Unique Synthetic Intermediate for Ebastine: Exclusive Structural Requirement

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is the direct intermediate in the synthesis of ebastine via condensation with 4-tert-butyl-ω-chlorobutyrophenone [1]. The 4-tert-butylbenzoyl moiety is essential for the final antihistaminic activity of ebastine and its active metabolite carebastine . In contrast, other piperidine derivatives such as 1-benzyl-4-hydroxypiperidine (CAS 4727-72-4) or 4-diphenylmethoxy-1-[3-(4-tert-butylbenzoyl)propyl]-piperidine (US 4,550,116) possess different substituents that alter biological activity or synthetic utility, making them unsuitable as direct replacements in the ebastine synthetic route [2].

Drug Synthesis Ebastine Manufacturing Process Chemistry

ICH Q3A/Q3B Compliance and Validated Analytical Data Package

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is supplied as an ICH Q3A/Q3B-compliant reference standard, with validated analytical data including purity assessment, NMR, MS, and a full Certificate of Analysis . This level of documentation is specifically designed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for ANDA/NDA submissions . In contrast, generic 4-hydroxypiperidine or other simple piperidines are sold as synthetic building blocks without ICH-compliant certification or impurity-specific analytical packages .

ICH Guidelines Method Validation Reference Standards

Optimal Research and Industrial Use Cases for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (97928-18-2)


Pharmaceutical Analytical Method Development and Validation (HPLC, UHPLC, LC-MS)

As the officially designated Ebastine EP Impurity D and USP Related Compound D, this compound is indispensable for developing and validating stability-indicating HPLC or UHPLC methods for ebastine drug substance and finished products [1]. Its well-characterized purity (≥95–98%) and availability with full analytical data (NMR, MS, CoA) enable accurate quantification of this specific impurity in release and stability testing, as mandated by ICH Q3A/Q3B guidelines .

Regulatory Submission Support for ANDA/NDA Filings

Procurement of this EP/USP reference standard is essential for pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) for ebastine generics. The standard meets stringent pharmacopeial requirements and is used to demonstrate impurity control, method suitability, and compliance with USP, EMA, JP, and BP monographs .

Synthesis of Ebastine and Related Antihistamines

This compound serves as the key synthetic intermediate in the manufacturing process of ebastine, a second-generation H₁ antihistamine . It is directly condensed with 4-tert-butyl-ω-chlorobutyrophenone to yield the final API. Researchers and process chemists rely on this intermediate for scaling up ebastine production and for investigating alternative synthetic routes.

Impurity Profiling and Forced Degradation Studies

In forced degradation studies of ebastine, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is used as a marker impurity to monitor the degradation pathway involving cleavage of the diphenylmethoxy moiety [2]. Its unique retention time and mass spectral signature (exact mass 303.2198) allow for definitive identification and quantification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.